molecular formula C8H3BrClF2N3 B11710070 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine

7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine

Katalognummer: B11710070
Molekulargewicht: 294.48 g/mol
InChI-Schlüssel: GJHLQXUVWPUXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(difluoromethyl)pyridine and 2-aminopyrimidine.

    Bromination: The 4-chloro-2-(difluoromethyl)pyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

    Cyclization: The brominated intermediate is then subjected to cyclization with 2-aminopyrimidine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different functional groups attached to the pyridine or pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the difluoromethyl group, enhances its reactivity and potential for diverse applications .

Eigenschaften

Molekularformel

C8H3BrClF2N3

Molekulargewicht

294.48 g/mol

IUPAC-Name

7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H3BrClF2N3/c9-3-1-4-5(13-2-3)6(10)15-8(14-4)7(11)12/h1-2,7H

InChI-Schlüssel

GJHLQXUVWPUXGH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1N=C(N=C2Cl)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.